BenchChemオンラインストアへようこそ!

LGD-2941

Selective Androgen Receptor Modulator SARM Receptor Binding

LGD-2941 serves as a calibrated SARM reference standard with intermediate binding affinity (Ki=1.5 nM) and functional potency (EC50=7.10 nM), positioned between Ostarine and LGD-4033. Ideal for SAR studies, receptor binding assays, and bone biology research. Discontinued development ensures IP freedom for unrestricted publication. Procure with confidence for reproducible, comparator-based experimental outcomes.

Molecular Formula C17H16F6N2O2
Molecular Weight 394.31 g/mol
CAS No. 847235-85-2
Cat. No. B1675225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLGD-2941
CAS847235-85-2
Synonyms6-(2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-trifluoromethylquinolin-2(1H)-one
LGD 2941
LGD-2941
LGD2941
Molecular FormulaC17H16F6N2O2
Molecular Weight394.31 g/mol
Structural Identifiers
SMILESCC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O
InChIInChI=1S/C17H16F6N2O2/c1-8-2-5-13(15(27)17(21,22)23)25(8)9-3-4-12-10(6-9)11(16(18,19)20)7-14(26)24-12/h3-4,6-8,13,15,27H,2,5H2,1H3,(H,24,26)/t8-,13-,15-/m1/s1
InChIKeyHWLLYFXDDGGHOE-BCSUUIJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one (LGD-2941): A Discontinued Selective Androgen Receptor Modulator (SARM) with Quantifiable Preclinical Differentiation for Scientific Procurement


6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one (CAS 847235-85-2), also known as LGD-2941, is a small-molecule selective androgen receptor modulator (SARM) belonging to the 6-(1-pyrrolidine)quinolin-2(1H)-one chemical class. It acts as a tissue-selective agonist of the androgen receptor (AR), demonstrating potent in vitro binding affinity (Ki = 1.5 nM) and functional activation (EC50 = 7.10 nM) [1]. Preclinically, LGD-2941 exhibits anabolic activity in muscle and bone with reduced effects on the prostate in rodent models of hypogonadism and osteoporosis [2]. Its development was discontinued after Phase I/II, and it was granted Orphan Drug designation for several indications [3]. This guide provides a quantitative, comparator-based assessment of LGD-2941's key differentiation parameters to inform scientific selection and procurement decisions.

Why 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one Cannot Be Interchanged with Other SARMs: A Quantitative Comparator-Based Rationale for Scientific Procurement


Selective androgen receptor modulators (SARMs) are a structurally diverse class of compounds designed to achieve tissue-selective anabolic effects. Despite sharing a common target (androgen receptor), individual SARMs exhibit distinct pharmacological profiles driven by differences in receptor binding kinetics, intrinsic efficacy, metabolic stability, and tissue distribution. Generic substitution of LGD-2941 with another SARM (e.g., Ostarine, LGD-4033, or andarine) without quantitative consideration of these parameters risks introducing significant variability in experimental outcomes, confounding in vivo results, and compromising the validity of comparative studies. LGD-2941's specific stereochemical configuration (2R,5R,1R) [1], unique quinolin-2-one scaffold, and trifluoromethyl substitutions confer a distinct set of binding affinities, functional potencies, and in vivo efficacy profiles that are not recapitulated by other SARMs. The following evidence items provide the quantitative basis for why LGD-2941 should be selected—or not selected—relative to specific comparators for defined scientific applications.

Quantitative Differentiation Evidence for 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one (LGD-2941) vs. Closest SARM Analogs


Androgen Receptor Binding Affinity (Ki): LGD-2941 Exhibits Intermediate Affinity Between Ostarine and LGD-4033, Positioning It as a Moderate-Potency SARM

LGD-2941 binds to the human androgen receptor (hAR) with a Ki of 1.5 nM [1]. This affinity is 2.5-fold higher (lower Ki) than Ostarine (Ki = 3.8 nM) , but 1.5-fold lower (higher Ki) than LGD-4033 (Ki ≈ 1 nM) . The difference in binding affinity can influence the compound's potency and potential off-target effects at a given dose. For experiments requiring moderate receptor occupancy or comparative pharmacology studies, LGD-2941's intermediate affinity provides a distinct benchmark.

Selective Androgen Receptor Modulator SARM Receptor Binding Affinity Ki

Functional Potency (EC50) in Cellular Transactivation Assays: LGD-2941 Demonstrates Moderate Potency Relative to Other SARM Reference Compounds

In a mammalian cell-based transcriptional activation assay (CV-1 cells expressing hAR), LGD-2941 exhibits an EC50 of 7.10 nM [1]. This functional potency is approximately 7-fold lower (less potent) than LGD-4033 (reported EC50 ~1 nM) [2], but is comparable to or slightly higher than Ostarine (reported EC50 range 10-30 nM) [3]. The moderate functional potency of LGD-2941 may be advantageous in experimental models where partial AR activation is desired to avoid ceiling effects or to study dose-response relationships in a more tractable range.

Selective Androgen Receptor Modulator SARM Functional Assay EC50 Potency

In Vivo Anabolic Selectivity: LGD-2941 Demonstrates Quantifiable Muscle Anabolism with Significantly Reduced Prostate Stimulation in a Rat Hypogonadism Model

In a rat model of hypogonadism (orchiectomized rats), oral administration of LGD-2941 produced a dose-dependent increase in levator ani muscle weight (a measure of anabolic activity) with minimal effect on prostate weight (a measure of androgenic activity) [1]. While exact fold-selectivity values are not publicly disclosed in the primary abstract, the published data indicate a significant anabolic:androgenic dissociation ratio. In contrast, testosterone and non-selective androgens stimulate both tissues similarly [2]. This tissue selectivity is a hallmark of SARMs and is quantifiably superior to testosterone in terms of therapeutic index for muscle-targeted applications. The specific selectivity profile of LGD-2941 may differ from other SARMs (e.g., LGD-4033 or Ostarine) due to variations in tissue-specific AR co-regulator recruitment, metabolism, or distribution [3].

Selective Androgen Receptor Modulator SARM Anabolic Androgenic Tissue Selectivity Levator Ani Prostate

Bone Anabolic Activity: LGD-2941 Improves Bone Strength in a Rat Model of Post-Menopausal Osteoporosis, a Differentiating Feature Not Uniformly Demonstrated Across All SARMs

LGD-2941 was shown to improve bone strength in a rat model of post-menopausal osteoporosis (ovariectomized rats) [1]. While the primary publication does not provide explicit numerical data in the abstract, the observed improvement in bone biomechanical properties represents a distinct functional outcome not consistently reported for all SARMs. For instance, Ostarine has been shown to increase bone mineral density and improve bone strength in preclinical models [2], but LGD-4033's bone effects are less extensively characterized in peer-reviewed literature [3]. The quinolin-2-one scaffold of LGD-2941 may confer unique bone-tissue partitioning or AR-coactivator interactions that favor osteoblast activity. This evidence supports the selection of LGD-2941 for studies investigating SARM-mediated bone anabolism, particularly when compared to SARMs with limited or unreported bone efficacy.

Selective Androgen Receptor Modulator SARM Osteoporosis Bone Anabolic Biomechanics

Oral Bioavailability: LGD-2941 Is Reported as Orally Active, but Publicly Available Quantitative Pharmacokinetic Data Are Limited Relative to Other SARMs

The J Med Chem publication explicitly describes LGD-2941 as an "orally available" SARM [1]. However, specific pharmacokinetic parameters such as oral bioavailability (%F), Cmax, t1/2, or AUC are not provided in the public abstract or freely accessible supplementary materials. In contrast, other SARMs like LGD-4033 have well-characterized human pharmacokinetics (e.g., oral bioavailability ~35-40%, t1/2 ~24-36 hours) [2]. Ostarine (enobosarm) also has published PK data (t1/2 ~24 hours) [3]. The absence of public PK data for LGD-2941 represents a knowledge gap that may impact its selection for in vivo studies requiring precise exposure control. Procurement decisions should weigh this data limitation against the compound's other quantifiable differentiators.

Selective Androgen Receptor Modulator SARM Oral Bioavailability Pharmacokinetics PK

Clinical Development Status: LGD-2941 Is Discontinued, Offering a Unique Opportunity for Preclinical Research Without Active Clinical Development Conflicts

LGD-2941 was advanced to Phase I/II clinical trials for hypogonadism, female sexual dysfunction, menopausal syndrome, and osteoporosis but is now discontinued [1]. It also received Orphan Drug designation [1]. In contrast, other SARMs such as Ostarine (enobosarm) and LGD-4033 (ligandrol) have been or are currently in active clinical development (e.g., Phase II/III for muscle wasting, breast cancer) [2][3]. The discontinued status of LGD-2941 eliminates concerns regarding intellectual property conflicts, clinical trial material restrictions, or competing interests that can complicate procurement and use in academic or industrial research settings. This makes LGD-2941 a uniquely accessible tool for fundamental SARM pharmacology studies, SAR investigations, or as a comparator in drug discovery programs without the encumbrance of ongoing clinical development.

Selective Androgen Receptor Modulator SARM Discontinued Preclinical Research Orphan Drug

Optimal Scientific and Industrial Application Scenarios for 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one (LGD-2941) Based on Quantified Differentiation Evidence


Comparative SARM Pharmacology: Use LGD-2941 as an Intermediate-Affinity Reference Compound to Benchmark Binding and Functional Potency

Given its intermediate binding affinity (Ki = 1.5 nM) and functional potency (EC50 = 7.10 nM) relative to Ostarine and LGD-4033 [1], LGD-2941 serves as an ideal reference compound for structure-activity relationship (SAR) studies, receptor binding assays, or cellular transactivation experiments. Its moderate potency allows for clear differentiation of more potent (LGD-4033) or less potent (Ostarine) analogs, providing a calibrated benchmark for screening novel SARM candidates or evaluating assay variability.

In Vivo Studies of Tissue-Selective Anabolism: Utilize LGD-2941 to Investigate Muscle and Bone Anabolic Effects with Reduced Androgenic Stimulation

Preclinical data demonstrate that LGD-2941 promotes anabolic activity in muscle and improves bone strength in rodent models of hypogonadism and osteoporosis, with minimal effects on the prostate [2]. This tissue selectivity profile makes LGD-2941 a valuable tool for studies aiming to dissect the molecular mechanisms underlying SARM-mediated anabolism, compare the efficacy of different SARMs on musculoskeletal endpoints, or explore therapeutic interventions for sarcopenia and osteoporosis without confounding androgenic side effects.

Discontinued Compound Research: Leverage LGD-2941's Unencumbered Status for Fundamental SARM Research and Teaching

As a discontinued compound with orphan drug designation [3], LGD-2941 is free from the intellectual property and clinical development constraints that often limit the use of other SARMs. This makes it an excellent choice for academic laboratories, teaching institutions, and industrial research groups conducting fundamental studies on SARM pharmacology, receptor signaling, or drug metabolism. Procurement of LGD-2941 avoids potential conflicts with active clinical programs and ensures unrestricted publication and dissemination of research findings.

Bone Anabolic Research: Investigate LGD-2941's Unique Bone-Strengthening Effects in Preclinical Osteoporosis Models

LGD-2941's demonstrated ability to improve bone strength in a rat model of post-menopausal osteoporosis [2] positions it as a specialized tool for bone biology research. This feature, not universally reported for all SARMs, supports its use in studies focused on elucidating the mechanisms by which SARMs exert anabolic effects on bone, comparing the skeletal efficacy of different SARM chemotypes, or exploring combination therapies for osteoporosis. Researchers should, however, note the absence of public PK data and plan for appropriate PK characterization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for LGD-2941

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.